molecular formula C9H9N3 B15319047 6-Amino-2-cyclopropylpyridine-3-carbonitrile

6-Amino-2-cyclopropylpyridine-3-carbonitrile

Cat. No.: B15319047
M. Wt: 159.19 g/mol
InChI Key: BDELBBPZZSZJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-cyclopropylpyridine-3-carbonitrile is a pyridine derivative featuring a cyclopropyl group at position 2, an amino group at position 6, and a carbonitrile substituent at position 3. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it a candidate for pharmaceutical intermediates and materials science applications. Below, we compare its structural, synthetic, and physicochemical attributes with five analogous pyridine derivatives.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

6-amino-2-cyclopropylpyridine-3-carbonitrile

InChI

InChI=1S/C9H9N3/c10-5-7-3-4-8(11)12-9(7)6-1-2-6/h3-4,6H,1-2H2,(H2,11,12)

InChI Key

BDELBBPZZSZJBN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=N2)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-cyclopropylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-cyclopropylpyridine, the introduction of an amino group at the 6th position can be achieved through nitration followed by reduction. The nitrile group can be introduced via a cyanation reaction using suitable reagents such as sodium cyanide or potassium cyanide under catalytic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-cyclopropylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-nitro-2-cyclopropylpyridine-3-carbonitrile.

    Reduction: Formation of 6-amino-2-cyclopropylpyridine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-2-cyclopropylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-2-cyclopropylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclopropyl group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Features

Compound Name R<sup>2</sup> R<sup>6</sup> Molecular Formula Molecular Weight (g/mol) Key Feature(s) Reference
6-Amino-2-cyclopropylpyridine-3-carbonitrile Cyclopropyl Amino C9H9N3 159.19 Amino and cyclopropyl groups Target
6-Amino-2-(2-methylpropyl)pyridine-3-carbonitrile 2-Methylpropyl (branched) Amino C10H13N3 175.23 Bulkier alkyl substituent
2-Chloro-6-phenylpyridine-3-carbonitrile Phenyl Chloro C12H7ClN2 214.65 Planar structure, high aromaticity
6-Amino-2-methylpyridine-3-carbonitrile Methyl Amino C7H7N3 133.15 Minimal steric hindrance
2-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile Cyclopropyl Chloro C10H6ClF3N2 246.62 Trifluoromethyl and cyclopropyl groups

Key Observations:

  • Steric Effects : The cyclopropyl group in the target compound introduces moderate steric hindrance compared to the smaller methyl group in and the bulkier 2-methylpropyl in . This may influence reactivity in substitution reactions or binding interactions.
  • Electronic Effects: The amino group at R<sup>6</sup> enhances nucleophilicity, contrasting with the electron-withdrawing chloro substituent in and .
  • Aromaticity : highlights the planar structure and high aromaticity of 2-chloro-6-phenylpyridine-3-carbonitrile, which may enhance π-π stacking in crystal lattices or protein binding . The cyclopropyl group in the target compound could reduce planarity, affecting such interactions.

Physicochemical Properties

  • Planarity and Aromaticity : The phenyl-substituted derivative exhibits near-planar geometry and high aromaticity, which correlates with enhanced stability and crystallinity . The cyclopropyl group in the target compound may introduce slight torsional strain, reducing planarity but improving solubility in hydrophobic environments.
  • Lipophilicity: The trifluoromethyl group in significantly increases lipophilicity (logP ~2.8 estimated), whereas the amino group in the target compound may enhance water solubility (logP ~1.2 estimated).

Biological Activity

6-Amino-2-cyclopropylpyridine-3-carbonitrile is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an amino group, a cyclopropyl ring, and a carbonitrile functional group, which contribute to its reactivity and interactions with biological macromolecules.

The molecular formula of this compound is C8_{8}H9_{9}N3_{3}. The amino group can form hydrogen bonds, while the carbonitrile group can coordinate with metal ions, enhancing its interaction with enzymes and receptors. The cyclopropyl group may influence binding affinity and specificity, making this compound a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, notably:

  • Anticancer Activity : Preliminary studies suggest that compounds related to this structure may possess anticancer properties. For instance, derivatives of similar pyridine compounds have shown efficacy against various cancer cell lines, including glioblastoma, breast, liver, and lung cancers .
  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Enzyme Inhibition : It has been investigated as a potential inhibitor of specific enzymes involved in key biological pathways, which may lead to therapeutic applications in metabolic disorders or cancer.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Synthesis Methods : Various synthetic routes have been developed to obtain this compound, including one-pot reactions that utilize natural product catalysts. These methods aim to enhance yield and purity while minimizing environmental impact .
  • Case Study on Anticancer Activity : A recent study highlighted the anticancer effects of a related compound (5o) derived from 6-amino-2-pyridone-3,5-dicarbonitrile. This compound demonstrated significant cytotoxicity against glioblastoma cells and was effective in combination with small molecule inhibitors targeting specific cancer pathways. This underscores the potential of this compound as a lead compound for further development in oncology .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
5-Cyclopropylpyridin-2-amineCyclopropyl group, amino substituentFocused on different pyridine position
2-Amino-6-cyclopropylpyridineAmino group at position 2Different positioning affects reactivity
4-Amino-2-cyclopentylpyridineCyclopentyl instead of cyclopropylVariation in ring size alters sterics and activity
2-Chloro-6-cyclopropylpyridineChlorine substituent instead of aminoHalogen substitution changes electronic properties

This table illustrates how variations in substituents affect the chemical behavior and biological activity of these compounds.

Q & A

Basic Question: What are the recommended synthetic methodologies for 6-Amino-2-cyclopropylpyridine-3-carbonitrile?

Answer:
The synthesis typically involves multi-step reactions starting with cyclopropane-substituted pyridine precursors. Key steps include:

  • Cyclopropane ring introduction : Achieved via [2+1] cycloaddition or alkylation of pyridine derivatives.
  • Amination and nitrile functionalization : Controlled nitration followed by selective reduction or substitution reactions.
    Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) is critical for yield and purity. For example, highlights the importance of temperature control (80–120°C) and solvent selection (DMF or THF) for analogous pyridinecarbonitrile derivatives .

Advanced Question: How can reaction parameters be optimized to resolve low yield in the final cyclopropane ring formation?

Answer:
Low yields often stem from steric hindrance or side reactions. Methodological adjustments include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) can enhance regioselectivity.
  • Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • In situ monitoring : Techniques like TLC or HPLC-MS track reaction progress ( recommends HPLC for purity assessment) .
    A case study in demonstrates that adjusting the molar ratio of reactants (1:1.2 for cyclopropane precursor:amine) increased yield by 22% in a related pyridinecarbonitrile synthesis .

Basic Question: What spectroscopic and crystallographic techniques are used for structural characterization?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., cyclopropyl proton shifts at δ 0.8–1.2 ppm).
  • X-ray crystallography : SHELX programs ( ) resolve 3D configurations, particularly for verifying cyclopropane ring geometry .
  • FT-IR : Nitrile stretches (~2200 cm1 ^{-1}) and amine N-H bonds (~3400 cm1 ^{-1}) validate functional groups.

Advanced Question: How can crystallographic data resolve contradictions in proposed tautomeric forms?

Answer:
X-ray diffraction (XRD) with SHELXL refinement ( ) identifies bond lengths and angles that distinguish tautomers. For example:

ParameterTautomer ATautomer B
C-N bond (Å)1.341.28
N-H distance (Å)0.86N/A
provides analogous data for a fluorophenyl-pyridinecarbonitrile, where XRD confirmed the amino tautomer via N-H bond visualization .

Basic Question: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme inhibition : Kinase or protease assays using fluorogenic substrates.
  • Cellular cytotoxicity : MTT assays (48–72 hr exposure) in cancer cell lines (e.g., HeLa or MCF-7).
    notes that pyridinecarbonitrile analogs with azetidinyl groups showed IC50_{50} values <10 µM in kinase inhibition studies .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Answer:

  • Substituent variation : Systematic replacement of cyclopropyl with other alkyl/aryl groups (e.g., ethyl, phenyl).
  • Computational docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina).
    ’s SMILES data (InChI=1S/C20H23N5O2/...) for a piperazinyl-pyridazinecarbonitrile illustrates scaffold modification strategies .

Basic Question: What analytical methods ensure purity and stability during storage?

Answer:

  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>95%).
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor byproduct formation ( recommends inert-atmosphere storage for nitrile stability) .

Advanced Question: How can mechanistic studies elucidate degradation pathways under acidic conditions?

Answer:

  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of nitrile to amide).
  • Isotope labeling : 15N^{15}N-labeling tracks amine group stability.
    ’s stability protocols for 6-Amino-4-methoxy-3-pyridinecarbonitrile suggest pH 7–9 buffers to minimize hydrolysis .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood use.
  • Spill management : Neutralize with sodium bicarbonate ( advises against water for nitrile-containing spills) .

Advanced Question: How can computational modeling predict solubility and bioavailability?

Answer:

  • LogP calculations : Software like MarvinSuite estimates partition coefficients.
  • Molecular dynamics (MD) : Simulate membrane permeability (e.g., using GROMACS).
    ’s crystallographic data validates MD-derived hydration shells for similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.